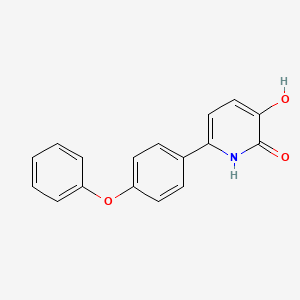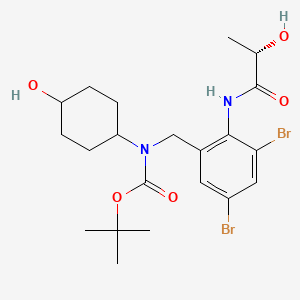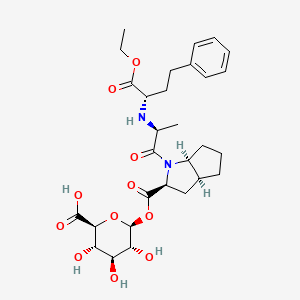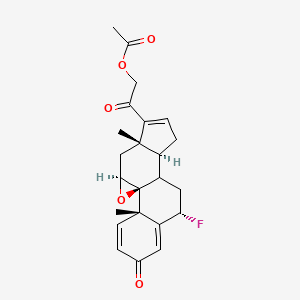![molecular formula C21H29BrOS4 B13842344 5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde is a complex organic compound that belongs to the family of bithiophenes. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science. The presence of bromine and hexylthio groups in this compound enhances its reactivity and solubility, making it a versatile building block for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,3’-bis(hexylthio)-[2,2’-bithiophene] followed by formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form more complex structures
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Formylation: Vilsmeier-Haack reagent (DMF and POCl3).
Coupling Reactions: Palladium catalysts and boronic acids or stannanes
Major Products
Substituted Derivatives: Depending on the substituent introduced, various functionalized bithiophenes can be obtained.
Oxidized or Reduced Products: Carboxylic acids or alcohols derived from the aldehyde group
Aplicaciones Científicas De Investigación
5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaics and field-effect transistors.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Biology: Utilized in the design of probes and sensors for biological applications.
Medicinal Chemistry: Investigated for its potential in drug discovery and development
Mecanismo De Acción
The mechanism of action of 5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to its functional groups. The bromine atom and aldehyde group provide sites for further chemical modifications, while the conjugated bithiophene core contributes to its electronic properties. The compound can interact with molecular targets through π-π interactions and hydrogen bonding, influencing pathways involved in electronic and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,2’-bithiophene
- 3,3’-Dibromo-2,2’-bithiophene
- 2,5-Dibromo-3-hexylthiophene
Uniqueness
Compared to similar compounds, 5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde stands out due to the presence of hexylthio groups, which enhance its solubility and reactivity. The aldehyde group also provides additional functionality for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C21H29BrOS4 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
5-(5-bromo-3-hexylsulfanylthiophen-2-yl)-4-hexylsulfanylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H29BrOS4/c1-3-5-7-9-11-24-17-13-16(15-23)26-20(17)21-18(14-19(22)27-21)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Clave InChI |
KESSECDKBSPSGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)SCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
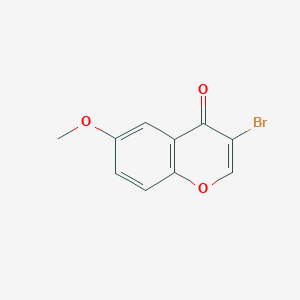
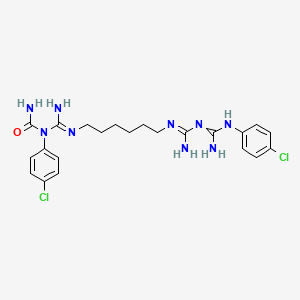

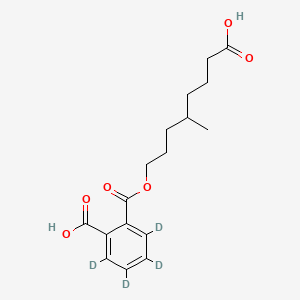

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
